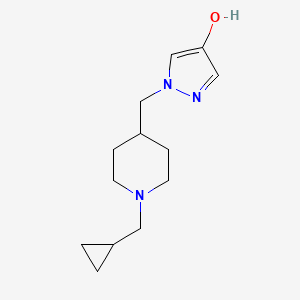![molecular formula C27H44O3 B12073994 3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B12073994.png)
3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hidroxi-17-(7-hidroxi-6-metilheptan-2-il)-10,13-dimetil-1,2,3,4,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-7-ona es un compuesto orgánico complejo con importantes propiedades biológicas y químicas. Es un derivado del colesterol y juega un papel crucial en varias vías bioquímicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Hidroxi-17-(7-hidroxi-6-metilheptan-2-il)-10,13-dimetil-1,2,3,4,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-7-ona típicamente implica múltiples pasos, comenzando con precursores esteroideos más simples. El proceso a menudo incluye reacciones de hidroxilación, metilación y ciclización. Condiciones específicas como la temperatura, el pH y el uso de catalizadores son cruciales para la síntesis exitosa de este compuesto .
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede implicar el uso de métodos biotecnológicos, incluida la fermentación microbiana y las transformaciones enzimáticas. Estos métodos ofrecen rendimientos más altos y procesos más ecológicos en comparación con la síntesis química tradicional .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Hidroxi-17-(7-hidroxi-6-metilheptan-2-il)-10,13-dimetil-1,2,3,4,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-7-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir grupos hidroxilo en cetonas o aldehídos.
Reducción: Esta reacción puede reducir cetonas a alcoholes.
Sustitución: Esta reacción puede reemplazar grupos hidroxilo con otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y disolventes específicos para garantizar las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
3-Hidroxi-17-(7-hidroxi-6-metilheptan-2-il)-10,13-dimetil-1,2,3,4,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-7-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos esteroideos.
Biología: Juega un papel en el estudio del metabolismo del colesterol y sus derivados.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de trastornos metabólicos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción de 3-Hidroxi-17-(7-hidroxi-6-metilheptan-2-il)-10,13-dimetil-1,2,3,4,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-7-ona implica su interacción con varios objetivos moleculares y vías. Puede actuar como un ligando para receptores específicos, influyendo en la expresión genética y las vías metabólicas. Los grupos hidroxilo del compuesto juegan un papel crucial en su afinidad de unión y actividad .
Comparación Con Compuestos Similares
Compuestos Similares
7α-Hidroxi-4-colesten-3-ona: Otro derivado del colesterol con patrones de hidroxilación similares.
7α-Hidroxicolest-4-en-3-ona: Comparte similitudes estructurales y participa en vías bioquímicas similares.
Unicidad
3-Hidroxi-17-(7-hidroxi-6-metilheptan-2-il)-10,13-dimetil-1,2,3,4,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-7-ona es único debido a sus patrones específicos de hidroxilación y metilación, que confieren actividades biológicas y reactividad química distintas .
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
3-hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3 |
Clave InChI |
LFNAJBFFWWMSEW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


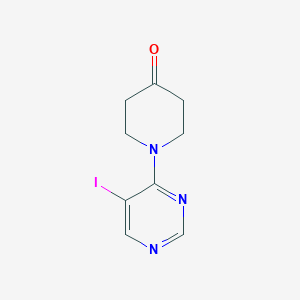


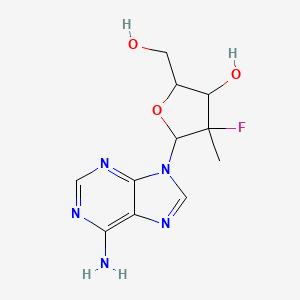
![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)
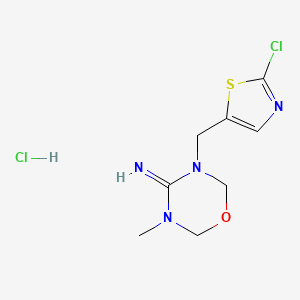

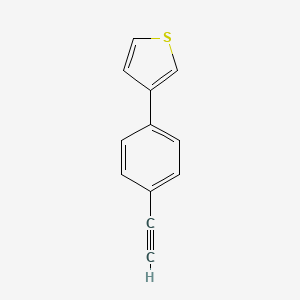
![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)

